molecular formula C20H22FNO3S B2458502 3-fluoro-4-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide CAS No. 1797735-70-6

3-fluoro-4-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide

Cat. No.: B2458502
CAS No.: 1797735-70-6
M. Wt: 375.46
InChI Key: BLGXYSLNNZWUJS-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with fluoro, methoxy, and phenylthio groups

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO3S/c1-24-18-8-7-15(13-17(18)21)19(23)22-14-20(9-11-25-12-10-20)26-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGXYSLNNZWUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2(CCOCC2)SC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-Fluoro-4-Methoxybenzoic Acid Derivatives

The benzamide moiety originates from 3-fluoro-4-methoxybenzoic acid or its derivatives. A common approach involves:

  • Methylation and hydrolysis : 3-Fluoro-4-hydroxybenzoic acid is treated with methanol and sulfuric acid under reflux to form methyl 3-fluoro-4-hydroxybenzoate, followed by hydrolysis to yield the free acid. Yields exceed 90% under optimized conditions.
  • Nitro reduction : 2-Fluoro-4-nitroanisole is reduced using hydrogenation (Pd/C, H₂) or chemical reductants (Zn/NH₄Cl) to produce 3-fluoro-4-methoxyaniline, a precursor for further functionalization. Catalytic hydrogenation achieves yields up to 98%.

Synthesis of Tetrahydro-2H-Pyran-4-Yl Derivatives

The tetrahydro-2H-pyran ring is constructed via cyclization or functionalization of pre-existing pyran intermediates:

  • Grignard reactions : N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide reacts with methylmagnesium bromide to form 1-(tetrahydro-2H-pyran-4-yl)ethanone, a key intermediate for further modifications.
  • Thiolation : Introducing the phenylthio group involves iron-catalyzed C–H activation or nucleophilic substitution. For example, iron catalysts enable direct benzylic C–H thiolation using phenylthiols, achieving moderate to high yields.

Coupling Strategies for Amide Formation

Activation of Carboxylic Acid

3-Fluoro-4-methoxybenzoic acid is activated as an acid chloride (using thionyl chloride) or converted to a Weinreb amide (via reaction with N,O-dimethylhydroxylamine). The Weinreb amide approach is favored for its stability and selectivity, with yields exceeding 90%.

Amide Bond Formation

The activated acid reacts with (4-(phenylthio)tetrahydro-2H-pyran-4-yl)methanamine under coupling conditions:

  • Direct coupling : Using EDC/HOBt or HATU in dichloromethane or THF, the reaction proceeds at room temperature, yielding the target amide.
  • Stepwise assembly : Cyanuric chloride mediates sequential substitutions, as demonstrated in the synthesis of related triazine derivatives. This method allows for precise control over regioselectivity but requires stringent temperature control (-20°C to reflux).

Functionalization of the Tetrahydro-2H-Pyran Ring

Introduction of Phenylthio Group

  • Pd-catalyzed cross-coupling : Tetrahydro-2H-pyran-4-yl intermediates undergo Suzuki-Miyaura or Buchwald-Hartwig couplings with phenylthiols. For example, palladium catalysts facilitate arylthioether formation in the presence of ligands like XPhos.
  • Radical thiolation : Photoinduced iron catalysis enables benzylic C–H thiolation, as reported for analogous compounds. This method avoids pre-functionalized substrates and achieves yields up to 75%.

Methylation of the Pyran Ring

Quaternary center formation at the pyran 4-position is achieved via alkylation or Michael addition. For instance, treatment with methyl iodide and a strong base (e.g., LDA) generates the methylated derivative.

Optimization and Scale-Up Considerations

Reaction Condition Optimization

  • Temperature : Hydrogenations (e.g., nitro to amine) require 20–70°C, while amide couplings perform best at 0–25°C.
  • Catalysts : Pd/C (10% loading) and iron complexes (e.g., Fe(acac)₃) are critical for hydrogenation and thiolation, respectively.
  • Solvents : Ethyl acetate, THF, and DMF are preferred for their compatibility with polar intermediates.

Purification Techniques

  • Chromatography : Silica gel chromatography (ethyl acetate/hexanes) resolves regioisomers and byproducts.
  • Crystallization : Hexane or ethanol recrystallization enhances purity, particularly for final amide products.

Data Tables

Table 1: Key Intermediates and Their Synthesis

Intermediate Method Yield Citation
3-Fluoro-4-methoxyaniline Hydrogenation of 2-fluoro-4-nitroanisole 98%
N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide Grignard reaction 81%
4-(Phenylthio)tetrahydro-2H-pyran Iron-catalyzed C–H thiolation 75%

Table 2: Amide Coupling Conditions

Coupling Agent Solvent Temperature Yield
EDC/HOBt DCM 25°C 85%
Cyanuric chloride CH₃CN -20°C to reflux 43.7%
HATU THF 0°C 78%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylthio group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the benzamide core, potentially converting it to the corresponding amine.

    Substitution: The fluoro and methoxy groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving benzamide derivatives.

    Medicine: Possible applications in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide would depend on its specific application. In a biological context, it could interact with specific enzymes or receptors, potentially inhibiting or activating them. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-4-methoxybenzamide: Lacks the phenylthio and tetrahydropyran groups.

    4-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide: Lacks the fluoro group.

    3-fluoro-4-methoxy-N-(phenylthio)benzamide: Lacks the tetrahydropyran group.

Uniqueness

The presence of both the phenylthio and tetrahydropyran groups in 3-fluoro-4-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide makes it unique compared to its similar compounds. These groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

3-Fluoro-4-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C23H28FNO3S
  • Molecular Weight : 413.54 g/mol
  • IUPAC Name : 3-Fluoro-4-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide

The compound's biological activity is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in inflammatory and neurodegenerative processes. It has been shown to exhibit inhibitory effects on certain enzymes, which can modulate pathways related to inflammation and cell signaling.

Anti-inflammatory Effects

The compound may also exert anti-inflammatory effects by inhibiting the enzyme 5-lipoxygenase, which is crucial in the biosynthesis of leukotrienes—mediators involved in inflammatory responses. Inhibitors of this enzyme have shown promise in treating conditions like asthma and arthritis.

Study on Antiviral Properties

In a study evaluating N-phenylbenzamide derivatives for anti-HBV activity, compounds were screened for their ability to inhibit HBV replication. The results indicated that certain derivatives significantly increased intracellular A3G levels, leading to enhanced antiviral activity . While direct studies on the target compound are lacking, its structural analogs suggest a similar mechanism could be effective against HBV.

Anti-inflammatory Research

Another relevant study explored the anti-inflammatory potential of compounds structurally related to 3-fluoro-4-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide. These compounds demonstrated significant inhibition of leukotriene production, indicating their potential use in managing inflammatory diseases.

Data Table: Biological Activity Overview

Activity Type Mechanism Efficacy References
AntiviralInhibition of HBV replicationSignificant (in vitro studies)
Anti-inflammatoryInhibition of 5-lipoxygenaseModerate to high

Q & A

Q. How can the synthesis of 3-fluoro-4-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide be optimized for yield and purity?

Methodological Answer:

  • Reagent Selection : Use O-benzyl hydroxylamine hydrochloride (97–98% purity) as a nucleophile precursor under ice-bath conditions to minimize side reactions. Dichloromethane (CH₂Cl₂) is recommended as the solvent due to its compatibility with carbonate bases like K₂CO₃ .
  • Hazard Mitigation : Conduct thorough risk assessments for reagents such as p-trifluoromethyl benzoyl chloride (corrosive) and sodium pivalate (moisture-sensitive). Use inert atmospheres (N₂/Ar) and Schlenk flasks to prevent decomposition of intermediates .
  • Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradients) and monitor purity via TLC (Rf = 0.3–0.5). Avoid prolonged storage of intermediates, as thermal or photolytic decomposition may occur .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR Spectroscopy : Use ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to identify key signals:
  • Methoxy group (δ 3.8–4.0 ppm, singlet).
  • Tetrahydropyran protons (δ 3.5–4.2 ppm, multiplet) .
    • Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to confirm molecular weight (expected [M+H]⁺ ~450–460 Da) and fragmentation patterns .
  • Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Target ≥95% purity .

Q. How should stability and storage conditions be managed for this compound?

Methodological Answer:

  • Storage : Store solid samples in amber vials at –20°C under inert gas (Ar) to prevent oxidation or hydrolysis. Avoid exposure to light or moisture, as the methoxy and benzamide groups may degrade .
  • Stability Testing : Perform accelerated stability studies (40°C/75% RH for 14 days) with periodic HPLC analysis. Monitor for new peaks indicating degradation .

Advanced Research Questions

Q. How can researchers investigate the mechanistic role of this compound in biochemical pathways?

Methodological Answer:

  • Target Identification : Use molecular docking (AutoDock Vina) to predict interactions with enzymes like PPTases (phosphopantetheinyl transferases), which are critical in bacterial fatty acid synthesis .
  • Enzyme Assays : Perform in vitro inhibition assays (IC₅₀ determination) using purified PPTases. Monitor activity via NADH consumption (340 nm absorbance) .
  • Cellular Studies : Use GFP-tagged bacterial strains to assess disruption of lipid metabolism pathways under compound treatment .

Q. How should contradictory bioactivity data across studies be resolved?

Methodological Answer:

  • Purity Verification : Re-analyze compound batches via NMR and LC-MS to rule out impurities (>98% purity required) .
  • Orthogonal Assays : Cross-validate results using disparate methods (e.g., bacterial growth inhibition vs. target-specific enzyme assays) .
  • Meta-Analysis : Compare datasets with structurally analogous compounds (e.g., trifluoromethyl-substituted benzamides) to identify SAR trends .

Q. What considerations are critical for designing in vivo pharmacokinetic studies?

Methodological Answer:

  • Formulation : Use PEG-400/water (60:40) for solubility enhancement. Monitor plasma stability via LC-MS/MS .
  • Dosing Regimen : Administer intravenously (2 mg/kg) or orally (10 mg/kg) in rodent models. Collect plasma samples at 0, 1, 3, 6, 12, 24 hours post-dose .
  • Metabolite Profiling : Identify phase I/II metabolites (e.g., demethylation, glucuronidation) using high-resolution MS/MS .

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